molecular formula C10H22N2 B1277113 (1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine CAS No. 919013-75-5

(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine

Cat. No. B1277113
M. Wt: 170.3 g/mol
InChI Key: BJLJEBKJWXMKNP-UHFFFAOYSA-N
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Description

The compound is related to 4-[({[1-(Aminomethyl)-4-methyl cyclohexyl]methyl}amino)methyl]-1,3-thiazol-2(3H)-one . It has a molecular formula of C13H23N3OS, an average mass of 269.406 Da, and a monoisotopic mass of 269.156189 Da .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Catalytic Synthesis of Nitrogen-Containing Heterocycles : Utilization in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines, aiding in the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009).

  • Aza-Claisen Rearrangement for Heterocycle Synthesis : Employed in the synthesis of dimedone-annelated unusual heterocycles, highlighting its role in complex organic transformations (Majumdar & Samanta, 2001).

  • Metalation and Carbon-Carbon Coupling Reactions : Used in the metalation of certain amine compounds with dimethylzinc, leading to zinc-mediated carbon−carbon coupling reactions (Westerhausen et al., 2001).

Chemical Analysis and Computational Studies

  • 1H NMR Spectra Analysis of Amines : Investigated for its effect on the 1H chemical shifts in molecules, contributing to the understanding of amino group interactions in amines (Basso et al., 2007).

  • Density Functional Theory Studies : Analyzed using experimental and theoretical techniques like NMR, FT-Raman, FT-IR, and UV-Visible to explore molecular properties (Fatima et al., 2021).

Biological and Environmental Applications

  • N-Dimethylation of Amines : Studied for its role in N-dimethylation of amines, a process significant in the synthesis of bioactive compounds used in pharmaceuticals and other industries (Liu et al., 2021).

  • Carbon Dioxide Absorption : Investigated in non-aqueous amine systems for the absorption of carbon dioxide, relevant in environmental applications (Karlsson et al., 2019).

properties

IUPAC Name

1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-4-6-10(8-11,7-5-9)12(2)3/h9H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLJEBKJWXMKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429358
Record name (1-AMINOMETHYL-4-METHYL-CYCLOHEXYL)-DIMETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine

CAS RN

919013-75-5
Record name (1-AMINOMETHYL-4-METHYL-CYCLOHEXYL)-DIMETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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